4-chloro-N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzene-1-sulfonamide
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Overview
Description
The compound “4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms . Tetrazoles are known for their role in medicinal and pharmaceutical applications .
Scientific Research Applications
Photochemical Decomposition
Sulfamethoxazole, a compound structurally related to the subject chemical, undergoes photochemical decomposition in acidic aqueous solutions, leading to various photoproducts. This study reveals the photostability and potential environmental impact of sulfonamide pharmaceuticals, highlighting the importance of understanding the photochemical behavior of such compounds (Wei Zhou & D. Moore, 1994).
Biological Potential and Enzyme Inhibition
Research into sulfonamide hybrid Schiff bases of anthranilic acid, including derivatives structurally similar to the subject chemical, has demonstrated significant biological potential. These compounds exhibit enzyme inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as antioxidant properties. This suggests potential applications in treating neurodegenerative diseases and oxidative stress-related conditions (Naghmana Kausar et al., 2019).
Herbicide Metabolism and Selectivity
The metabolism of chlorsulfuron, a herbicide structurally related to the chemical , by plants provides insight into the selectivity mechanisms that allow certain crops to tolerate this herbicide. This research can guide the development of new, selective agricultural chemicals with minimal environmental impact (P. Sweetser et al., 1982).
Antimicrobial and Antifungal Activities
Sulfanilamide-derived compounds, including 1,2,3-triazoles, have shown promising antibacterial and antifungal activities. This illustrates the potential for developing new antimicrobial agents based on the structural framework of sulfonamides and their derivatives (Xian-Long Wang et al., 2010).
Molecular Structure and Conformation
Studies on the shapes of sulfonamides, including benzensulfonamide and its derivatives, provide valuable insights into the conformational preferences and structural influences of different substituents. Understanding these molecular shapes is crucial for the design of compounds with specific biological activities (Annalisa Vigorito et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S2/c1-17(2,20-27(24,25)15-10-8-13(18)9-11-15)12-26-16-19-21-22-23(16)14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOBIWJDWZUABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=NN=NN1C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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